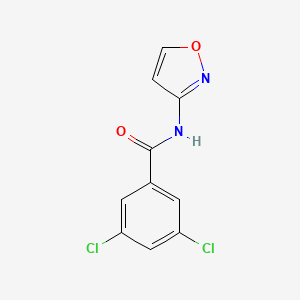

3,5-dichloro-N-3-isoxazolylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3,5-dichloro-N-3-isoxazolylbenzamide involves multiple steps, including acylation reactions and characterizations by NMR and elemental analysis. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide showcases a typical synthesis route, highlighting the complexity and precision required in synthesizing such compounds (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determination, often through X-ray diffraction and DFT calculations, reveals the impact of intermolecular interactions on the geometry of molecules similar to 3,5-dichloro-N-3-isoxazolylbenzamide. Studies have shown that crystal packing and dimerization slightly affect bond lengths and angles but significantly influence dihedral angles and the conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 3,5-dichloro-N-3-isoxazolylbenzamide derivatives can follow diverse pathways, depending on the reactants and conditions. For example, NBS-promoted synthesis of α,β-unsaturated isoxazol-5(4H)-ones demonstrates the compound's reactivity and the formation of complex structures under specific conditions (Kiyani et al., 2015).

Physical Properties Analysis

The physical properties of compounds like 3,5-dichloro-N-3-isoxazolylbenzamide, including melting points and IR spectra, are critical for their identification and further application in research. These characteristics are determined through rigorous testing and analysis, as seen in the preparation of 3,5-dimethylbenzamide (Su, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and stability under various conditions, are pivotal for understanding the compound's behavior in different environments. Research on chemical oxidation of anticonvulsant derivatives related to 3,5-dichloro-N-3-isoxazolylbenzamide highlights the complexity of its chemical behavior and the potential for generating a variety of products (Adolphe-Pierre et al., 1998).

Scientific Research Applications

Synthesis and Modification Techniques

Innovations in Synthesis

Research on compounds similar to "3,5-dichloro-N-3-isoxazolylbenzamide" includes the development of synthesis techniques for isoxazole derivatives. One study details a one-pot, copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles, demonstrating a convenient and efficient method that minimizes byproduct formation and operates well in aqueous solvents without oxygen protection (Hansen, Wu, & Fokin, 2005).

Chemical Modifications

Another study focused on the synthesis of substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines, revealing a method that combines substituted 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous acetic acid solution under ultrasound irradiation. This approach is noted for its simplicity, high yield, and environmental friendliness (Tiwari, Parvez, & Meshram, 2011).

Photocatalytic Applications

- Environmental Applications: One specific study investigated the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) in aqueous solution using naked TiO2 and TiO2-loaded adsorbent supports as photocatalysts. This research is particularly relevant as it highlights the use of similar compounds in environmental science, specifically in enhancing the rate of mineralization of pollutants and reducing the concentration of toxic intermediates in solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Biological Evaluation

- Anticancer Activity: Research into N-phenyl-5-carboxamidyl isoxazoles evaluated these compounds for anticancer activity, with one derivative showing significant activity against colon cancer cells. This study indicates the potential therapeutic applications of isoxazole derivatives in cancer treatment (Shaw et al., 2012).

properties

IUPAC Name |

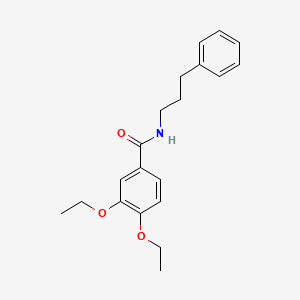

3,5-dichloro-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-3-6(4-8(12)5-7)10(15)13-9-1-2-16-14-9/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUWITCKQRGTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)

![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)

![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)

![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)

![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)

![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)

![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)

![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)

![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)